molecular formula C7H10F2O3 B2857884 2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid CAS No. 2219370-60-0

2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid

Cat. No.: B2857884
CAS No.: 2219370-60-0
M. Wt: 180.151
InChI Key: UJRGDSWGWVEGCO-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid (CAS 2219370-60-0) is a high-purity chemical reagent intended solely for research and development purposes. This compound has a molecular formula of C 7 H 10 F 2 O 3 and a molecular weight of 180.15 g/mol . Its structure is characterized by a cyclobutane ring substituted with a methoxy group, which is linked to a difluoroacetic acid chain, a feature often associated with modified physicochemical properties such as enhanced metabolic stability or altered lipophilicity in pharmaceutical research . The SMILES notation for the compound is COC1(CCC1)C(C(=O)O)(F)F, and its InChIKey is UJRGDSWGWVEGCO-UHFFFAOYSA-N . As a cyclobutane derivative, this compound falls within a class of structures that are of significant interest in medicinal chemistry and drug discovery. Cyclobutane rings are present in several FDA-approved drugs, particularly in therapeutic areas including oncology, neurological diseases, and infectious diseases . The incorporation of both the rigid cyclobutyl scaffold and the difluoroacetate functional group makes this reagent a valuable building block for the synthesis of more complex molecules, potentially useful in investigating structure-activity relationships (SAR) or in the development of novel bioactive compounds. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-difluoro-2-(1-methoxycyclobutyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F2O3/c1-12-6(3-2-4-6)7(8,9)5(10)11/h2-4H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRGDSWGWVEGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCC1)C(C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclobutyl methyl ether with difluoroacetic acid under controlled conditions. The reaction typically requires a catalyst and proceeds through a series of steps including the formation of intermediates and subsequent purification to obtain the final product .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

Aromatic vs. Aliphatic Substituents
  • Aromatic Derivatives: 2,2-Difluoro-2-(5-fluoro-2-methoxyphenyl)acetic acid (): Features a fluorinated phenyl ring with methoxy and fluorine substituents. Molecular weight = 220.15 g/mol, purity ≥97%. The electron-withdrawing fluorine and methoxy groups enhance acidity and may improve metabolic stability. 2,2-Difluoro-2-(4-fluoro-2-methylphenyl)acetic acid (): Molecular weight = 204.15 g/mol.
  • Heteroaryl Derivatives :

    • 2,2-Difluoro-2-(4-methylpyridin-2-yl)acetic acid (): Molecular weight = 240.64 g/mol. The pyridine ring introduces a basic nitrogen, which could alter solubility and hydrogen-bonding interactions.
    • 2,2-Difluoro-2-(6-methylpyridin-2-yl)acetic acid (): Lower molecular weight (187.15 g/mol) compared to its 4-methyl analog, highlighting positional isomer effects on steric bulk .
Alkoxy and Ether-Linked Substituents
  • 2,2-Difluoro-2-(m-tolyloxy)acetic acid (): Synthesized in 83.4% yield via NaH-mediated coupling. The meta-methylphenoxy group may enhance steric hindrance, reducing reactivity compared to smaller substituents .

Biological Activity

2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, pharmacokinetics, and relevant case studies to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

  • Chemical Formula : C6H8F2O3
  • Molecular Weight : 174.13 g/mol
  • IUPAC Name : this compound

The compound features a cyclobutane ring substituted with a methoxy group and two fluorine atoms, which may enhance its biological activity through increased lipophilicity and altered reactivity.

Target of Action

The precise biological targets of this compound remain largely unknown. However, compounds with similar structures often interact with various enzymes and receptors involved in metabolic pathways.

Mode of Action

Preliminary studies suggest that this compound may exhibit antiviral activity , potentially inhibiting viral replication by interfering with the life cycle of viruses. The presence of the methoxy group may facilitate interactions with viral proteins or enzymes.

Biochemical Pathways

If proven effective against viruses, this compound could disrupt key processes such as:

  • Viral replication
  • Assembly and release of viral particles

Pharmacokinetics

The pharmacokinetic profile of this compound is not well-documented; however, compounds with similar fluorinated structures often demonstrate enhanced bioavailability due to improved absorption characteristics. This could suggest a favorable pharmacokinetic profile for potential therapeutic applications.

In Vitro Studies

In vitro studies have indicated that compounds related to this compound can modify biological molecules, which aids in understanding biochemical pathways and interactions.

Case Studies

  • Antiviral Activity : A study investigated the antiviral potential of structurally similar compounds against HIV-1. The findings indicated that modifications in the structure can significantly enhance antiviral efficacy, suggesting that this compound might exhibit similar properties.
  • Metabolic Studies : Research into the metabolic pathways of related compounds revealed that the introduction of fluorine atoms can alter metabolic stability and reduce toxicity in vivo. This suggests that the compound may have a favorable safety profile while exhibiting biological activity .

Data Table: Comparison of Biological Activity

Compound NameStructure TypeBiological ActivityReference
This compoundFluorinated carboxylic acidPotential antiviral
Flavone acetic acidFlavonoid derivativeImmunomodulatory
Difluoromethyl derivativesOrganofluorine compoundsAntiviral/Antitumor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Difluoro-2-(1-methoxycyclobutyl)acetic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves fluorination of a cyclobutyl precursor. Key steps include:

  • Cyclobutyl Functionalization : Reacting 1-methoxycyclobutane derivatives with difluoroacetic acid or its activated esters under acidic conditions .
  • Fluorination : Use of diethylaminosulfur trifluoride (DAST) or analogous fluorinating agents to introduce fluorine atoms .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from polar solvents (e.g., ethanol/water) .
  • Critical Parameters : Temperature (0–5°C for fluorination), solvent polarity (dichloromethane or THF), and stoichiometric control to minimize by-products like dehalogenated intermediates .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Identifies methoxycyclobutyl protons (δ 3.2–3.5 ppm) and acetic acid protons (δ 12–13 ppm for COOH) .
  • ¹⁹F NMR : Confirms difluoro substitution (δ -110 to -120 ppm, characteristic of CF₂ groups) .
  • IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and 1100–1200 cm⁻¹ (C-F stretch) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M-H]⁻ ion at m/z 206.05 for C₈H₁₁F₂O₃) .

Q. How does the methoxycyclobutyl group influence the compound’s solubility and stability under varying pH conditions?

  • Methodological Answer :

  • Solubility : The methoxy group enhances hydrophilicity, improving aqueous solubility at neutral pH. However, the cyclobutyl ring introduces steric hindrance, reducing solubility in non-polar solvents .
  • Stability : Under acidic conditions (pH < 3), the acetic acid moiety protonates, increasing stability. Alkaline conditions (pH > 8) may hydrolyze the methoxy group, necessitating buffered storage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorination in the synthesis of this compound?

  • Methodological Answer :

  • Electrophilic Fluorination : DAST reacts selectively with carbonyl-activated intermediates, favoring fluorination at the α-carbon due to electron-withdrawing effects of the methoxycyclobutyl group .
  • Steric Effects : The cyclobutyl ring’s strain (83° bond angles) directs fluorination away from sterically hindered positions, as shown in computational models (DFT calculations) .
  • Contradictions : Competing pathways (e.g., over-fluorination) can occur if reaction times exceed 12 hours; monitored via TLC or in-situ NMR .

Q. How can computational modeling (e.g., molecular docking) predict the biological activity of this compound against enzymatic targets?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with hydrophobic active sites (e.g., cyclooxygenase-2) due to the compound’s lipophilic cyclobutyl and CF₂ groups .
  • Docking Workflow :

Protein Preparation : Retrieve target structures from PDB (e.g., 6COX).

Ligand Optimization : Geometry optimization using Gaussian09 (B3LYP/6-31G*) .

Binding Affinity : AutoDock Vina calculates ΔG values; validate with MD simulations (NAMD, 100 ns) .

  • Validation : Compare with in vitro IC₅₀ data from enzyme inhibition assays (e.g., fluorescence-based COX-2 assays) .

Q. What strategies resolve discrepancies in observed biological activity across different cell lines or assay conditions?

  • Methodological Answer :

  • Assay Standardization :
  • Use isogenic cell lines to control for genetic variability .
  • Normalize compound concentration using LC-MS quantification .
  • Troubleshooting :
  • Metabolic Interference : Pre-treat cells with CYP450 inhibitors (e.g., ketoconazole) to assess metabolism-driven activity loss .
  • Solvent Effects : Replace DMSO with PEG-400 if cytotoxicity is observed at >0.1% v/v .

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